3-(4-phenyl-1H-imidazol-2-yl)piperidine CAS 1153269-45-4 properties
3-(4-phenyl-1H-imidazol-2-yl)piperidine CAS 1153269-45-4 properties
CAS: 1153269-45-4 Formula: C₁₄H₁₇N₃ Molecular Weight: 227.31 g/mol [1]
Executive Summary
3-(4-phenyl-1H-imidazol-2-yl)piperidine is a high-value heterocyclic building block characterized by the fusion of a saturated piperidine ring and an aromatic imidazole moiety. In medicinal chemistry, this compound serves as a "privileged scaffold," offering a unique vector for side-chain elaboration in Fragment-Based Drug Discovery (FBDD). Its structural geometry—specifically the meta-positioning (3-position) of the imidazole relative to the piperidine nitrogen—provides distinct spatial properties compared to the more common 4-substituted analogs (often associated with opioid receptor modulation). This guide details the physicochemical profile, synthetic pathways, and application logic for researchers utilizing this scaffold in kinase, GPCR, and enzyme inhibitor programs.
Physicochemical Profile
The compound exhibits properties typical of "Rule of 3" fragments, making it an ideal starting point for lead optimization. The imidazole ring introduces amphoteric character, capable of acting as both a hydrogen bond donor (NH) and acceptor (N:), while the piperidine secondary amine provides a handle for further functionalization (e.g., reductive amination, acylation).
Table 1: Core Properties
| Property | Value | Technical Note |
| CAS Number | 1153269-45-4 | Unique identifier for the 3-isomer.[2] |
| Molecular Formula | C₁₄H₁₇N₃ | |
| Molecular Weight | 227.31 Da | |
| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow. |
| Predicted LogP | ~1.9 | Favorable lipophilicity for CNS penetration. |
| pKa (Piperidine) | ~10.5 | Typical secondary amine basicity. |
| pKa (Imidazole) | ~6.0 - 7.0 | Protonation of the imidazole ring occurs at physiological pH. |
| Solubility | DMSO, Methanol, DCM | Limited water solubility as free base; high as HCl salt. |
| Tautomerism | 4-phenyl vs. 5-phenyl | Exists in equilibrium; 4-phenyl is the preferred designator. |
Synthetic Methodology
The synthesis of 3-(4-phenyl-1H-imidazol-2-yl)piperidine requires a robust strategy to construct the imidazole ring while managing the reactivity of the piperidine nitrogen. The most reliable protocol involves the Hantzsch Imidazole Synthesis , condensing a piperidine-derived amidine with an
Retrosynthetic Logic
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Core Disconnection: The C2-C3 bond between the imidazole and piperidine rings is stable; the imidazole is best built onto the piperidine scaffold.
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Precursor: N-Boc-piperidine-3-carbonitrile is the optimal starting material to prevent N-alkylation side reactions.
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Cyclization: Conversion of the nitrile to an amidine, followed by condensation with 2-bromoacetophenone.
Step-by-Step Protocol (Recommended)
Note: All steps should be performed under an inert atmosphere (N₂ or Ar).
Step 1: Amidine Formation (Pinner-like Reaction)
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Dissolve N-Boc-piperidine-3-carbonitrile (1.0 eq) in anhydrous methanol.
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Add sodium methoxide (0.1 eq) and stir at RT for 3-4 hours to form the imidate intermediate.
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Add ammonium chloride (1.1 eq) and reflux for 12-16 hours.
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Concentrate in vacuo to yield N-Boc-piperidine-3-carboximidamide .
Step 2: Hantzsch Cyclization
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Suspend the crude amidine (1.0 eq) in THF or DMF.
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Add 2-bromoacetophenone (1.0 eq) dropwise at 0°C.
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Allow to warm to RT, then heat to 60-70°C for 4-6 hours.
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Mechanism: The amidine nitrogen attacks the ketone carbon, followed by cyclodehydration to close the imidazole ring.
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Workup: Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).
Step 3: Deprotection
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Dissolve the N-Boc intermediate in DCM.
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Add TFA (trifluoroacetic acid) (10-20 eq) or 4M HCl in Dioxane.
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Stir at RT for 1-2 hours until TLC shows complete consumption.
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Concentrate and neutralize (if free base is desired) or isolate as the HCl salt.
Synthetic Pathway Visualization
Caption: Three-step synthetic route via Hantzsch imidazole formation from nitrile precursors.
Biological Applications & SAR Logic
This scaffold is distinct from the 4-substituted piperidine analogs (e.g., CAS 494254-84-7) which are potent
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Kinase Inhibition: The imidazole nitrogen pair (donor/acceptor) mimics the adenine ring of ATP, making this scaffold a viable "hinge binder" in Type I/II kinase inhibitors. The piperidine tail projects into the solvent-exposed region, improving solubility.
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Histamine Receptors: The imidazole core preserves affinity for H3/H4 receptors, while the bulky phenyl group and piperidine constraints provide selectivity handles.
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PROTAC Linkers: The secondary amine of the piperidine is an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a target protein warhead.
Structural Analysis Diagram
Caption: Functional decomposition of the scaffold for medicinal chemistry design.
Handling, Stability, and Safety
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Storage: Store at 2-8°C under inert gas. The free base is sensitive to CO₂ absorption from air (forming carbamates); the HCl salt is hygroscopic.
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Stability: Stable in solution (DMSO/MeOH) for >24 hours. Avoid strong oxidizing agents which may attack the imidazole ring.
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Safety (GHS): Treat as a standard organic amine.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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References
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PubChem Compound Summary. (n.d.). 3-(4-phenyl-1H-imidazol-2-yl)piperidine (CAS 1153269-45-4).[1][3] National Center for Biotechnology Information. Retrieved from [Link]
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Wei, Z., et al. (2006). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists.[4] Bioorganic & Medicinal Chemistry Letters. (Provides synthetic context for phenyl-imidazolyl-piperidine class). Retrieved from [Link]
- Joshi, A. A., & Viswanathan, C. L. (2006). Synthesis and evaluation of 4-phenyl-4-(1H-imidazol-2-yl)piperidine derivatives.
